molecular formula C11H19NO3 B029969 Tert-butyl 4-formylpiperidine-1-carboxylate CAS No. 137076-22-3

Tert-butyl 4-formylpiperidine-1-carboxylate

Numéro de catalogue B029969
Numéro CAS: 137076-22-3
Poids moléculaire: 213.27 g/mol
Clé InChI: JYUQEWCJWDGCRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of tert-butyl 4-formylpiperidine-1-carboxylate involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available precursors like piperidin-4-ylmethanol. This process has been optimized to achieve high total yields, up to 71.4%, demonstrating the efficiency and scalability of the synthetic method (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Analysis

X-ray studies have revealed the crystal and molecular structure of related tert-butyl piperidine-1-carboxylate compounds, providing insights into their conformation and interactions within the crystal lattice. These studies are crucial for understanding the compound's reactivity and physical properties (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Reactions and Properties

Tert-butyl 4-formylpiperidine-1-carboxylate participates in various chemical reactions, including Mitsunobu reactions and reactions with L-selectride, leading to the formation of diverse derivatives. These reactions are essential for the compound's utility in synthesizing a wide array of biologically active molecules (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Physical Properties Analysis

The physical properties of tert-butyl 4-formylpiperidine-1-carboxylate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Understanding these properties is crucial for its application in various chemical syntheses and formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of tert-butyl 4-formylpiperidine-1-carboxylate, are pivotal for its application in organic synthesis. Computational studies, such as DFT calculations, provide valuable insights into the compound's electronic properties and reactivity in different solvents, enhancing our understanding of its behavior in chemical reactions (Vimala, Mary, Ramalakshmi, & Muthu, 2021).

Applications De Recherche Scientifique

Synthesis of CDK9 Inhibitors and Ibrutinib

This compound has been utilized in the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its importance in the development of cancer therapies. The synthesis involves Boc anhydride protection, oxidation, and reduction steps, providing a valuable reference for synthesizing these inhibitors (Xiaohan Hu et al., 2019).

Computational Studies on Solvent Effects

Computational calculations have explored the effects of green solvents on the electronic properties and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate. Studies using DFT methods have shown significant changes in molecular reactivity and global descriptors due to solvent interactions, providing insights into solvent-dependent behavior of this compound (M. Vimala et al., 2021).

Anticancer Drug Intermediates

Another application is in the synthesis of small molecule anticancer drugs, where Tert-butyl 4-formylpiperidine-1-carboxylate acts as an important intermediate. A specific synthetic method offers a high yield of the target compound, contributing to the development of effective anticancer therapeutics (Binliang Zhang et al., 2018).

Stereoselective Syntheses

Research also includes its use in stereoselective syntheses, where derivatives of Tert-butyl 4-formylpiperidine-1-carboxylate are converted into products with specific stereochemistry. This application is vital for creating substances with desired biological activities and for studying the structure-activity relationship of drugs (V. Boev et al., 2015).

Corrosion Inhibition Studies

Additionally, derivatives of Tert-butyl 4-formylpiperidine-1-carboxylate have been investigated for their anticorrosive properties. These studies focus on protecting metal surfaces from corrosion in acidic environments, showcasing the compound's potential in materials science (B. Praveen et al., 2021).

Safety And Hazards

This compound is considered hazardous. It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Orientations Futures

Tert-butyl 4-formylpiperidine-1-carboxylate is a valuable reactant in the synthesis of various biologically active compounds. Its use in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists suggests that it may have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name

tert-butyl 4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQEWCJWDGCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363885
Record name tert-Butyl 4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formylpiperidine-1-carboxylate

CAS RN

137076-22-3
Record name tert-Butyl 4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-formylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dimethyl sulfoxide (3.5 mL, 48.7 mmol) was dissolved in dichloromethane (100 mL) and was cooled to −78° C. Oxalyl chloride (3.65 mL, 41.8 mmol) was added. The mixture stirred for 30 min. To this solution was added a solution of 1-Boc-piperidine-4-methanol (7.5 g, 34.8 mmol) in dichloromethane (15 mL), and the mixture stirred for 1 h. Triethylamine (9.7 mL, 69.6 mmol) was added slowly and the mixture stirred at −78° C. for 30 min and warmed to room temperature over the course of 1 h. The mixture was diluted with water and the layers separated. The water layer was extracted with dichloromethane and the organic layers combined, dried (Na2SO4), filtered and concentrated to provide 1-Boc-piperidine-4-carboxaldehyde (6.75 g, 91%) as a yellow oil.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Periodinane (26.9 g, 63.5 mmol) was added to 4-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (10.5 g, 48.8 mmol) in CH2Cl2 (200 mL) and stirred for 90 min. Diethyl ether (560 mL) was added and precipitates were removed by extraction with 10% Na2S2O3/saturated NaHCO3 (1:1, 300 mL). The organic layer was washed with 0.5 M NaOH solution and brine. The organic phase was dried and concentrated under reduced pressure. Purification using flash chromatography (hexane/EtOAc, 8:2) gave 4-Formyl-piperidine-1-carboxylic acid tert-butyl ester (8.5 g, 81%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,1,1-Triacetoxy-1,1-dihydro-1,2-benzoiodoxol-3(1H)-one (750 mg, 1.77 mmol) was added to a solution of 1-(t-butoxycarbonyl)-4-(hydroxymethyl)piperidine (339 mg, 1.57 mmol, from Procedure 17, Step A) in methylene chloride (10 mL) and the mixture was stirred at rt. After 45 min., and additional portion of 1,1,1-triacetoxy-1,1-dihydro-1,2-benzoiodoxol-3(1H)-one (150 mg, 0.35 mmol) was added. After an additional 30 min., ether (30 mL) and 1.3 N NaOH (10 mL) were added and stirring was continued for 20 min. The mixture was transferred to a separatory funnel with additional ether (30 mL) and 1.3 N NaOH (15 mL). The organic layer was separated, washed with water (20 mL), dried (sodium sulfate), decanted, and evaporated to give 291 mg of 1-(t-butoxycarbonyl)-4-piperidinecarboxaldehyde as a colorless oil.
[Compound]
Name
1,1,1-Triacetoxy-1,1-dihydro-1,2-benzoiodoxol-3(1H)-one
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1,1-triacetoxy-1,1-dihydro-1,2-benzoiodoxol-3(1H)-one
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 17.62 g (135.6 mmole) oxalyl chloride and 250 mL methylene chloride in a dry ice acetone bath was treated with a solution of 21.19 g (271.2 mmole) DMSO in 150 mL methylene chloride over 20 minutes. After stirring for 20 minutes, a solution of 24.327 g 1-(t-butoxycarbonyl)-4-hydroxymethylpiperidine (from Step B1 above) in 150 mL methylene chloride was added over 1 h. After an additional 15 minutes, 57.17 (565 mmole) triethylamine in 150 mL methylene chloride was added over half an hour. The reaction mixture was allowed to warm up over night in the cooling bath. The reaction mixture was concentrated under vacuum to remove about 400 mL methylene chloride, and the residue was partitioned between 1 L ether and 300 mL water. To this was added 200 mL 1 N NaOH, the layers were separated, and the organic layer was washed with 150 mL 1 N NaOH (2×), water (3×), and saturated brine, dried over sodium sulfate, and concentrated to give 22.562 g crude product. FC (10˜60% ethyl acetate in hexanes) gave 20.58 g title compound as slightly yellowish oil.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.19 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
24.327 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
57.17
Quantity
565 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A solution of 1.8 mL (20.4 mMol) oxalyl chloride in 180 mL dichloromethane was cooled to −60° C. at which point 2.9 mL (40.9 mMol) dimethylsulfoxide was added. After stirring for about 5 minutes, a solution of 4.0 gm (18.6 mmol) 1-tert-butoxycarbonyl-4-hydroxymethylpiperidine in dichloromethane was added. After stirring for 20 minutes, 12.9 mL (92.9) mmol triethylamine were added and the resulting solution was allowed to warm to room temperature and was stirred at that temperature for about an hour. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride. The organic phase was washed sequentially with 5 N hydrochloric acid and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure to provide 3.76 gm (95%) of the title compound as a yellow oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-formylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-formylpiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.